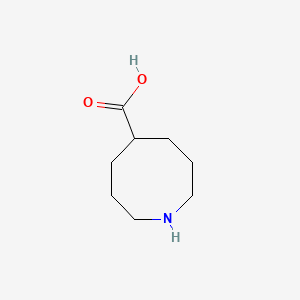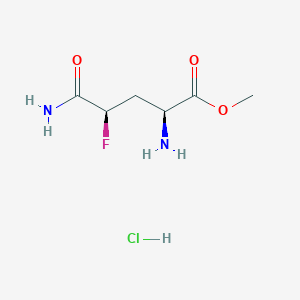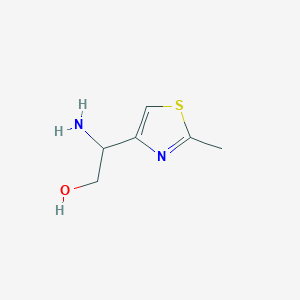
2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with ammonia and a reducing agent. The reaction typically takes place under mild conditions, with the aldehyde being reduced to the corresponding alcohol in the presence of ammonia, which introduces the amino group.
Industrial Production Methods
Industrial production of this compound often involves the use of chloropropanone and thiourea. The process includes adding water and thiourea to a reactor, followed by the gradual addition of chloropropanone. The mixture is then refluxed for a couple of hours, cooled, and treated with sodium hydroxide. The resulting product is extracted and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-methylthiazole: Similar in structure but lacks the ethan-1-ol moiety.
2-amino-1,3-thiazole: Lacks the methyl group at the 2-position.
2-amino-2-(2-thiazolyl)ethanol: Similar but without the methyl group on the thiazole ring.
Uniqueness
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is unique due to the presence of both the amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. The methyl group on the thiazole ring also contributes to its distinct chemical properties, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C6H10N2OS |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-8-6(3-10-4)5(7)2-9/h3,5,9H,2,7H2,1H3 |
Clé InChI |
NSGWWFVDEOLNFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


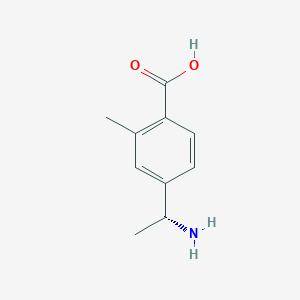
![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)
![2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)
![Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate](/img/structure/B13514583.png)
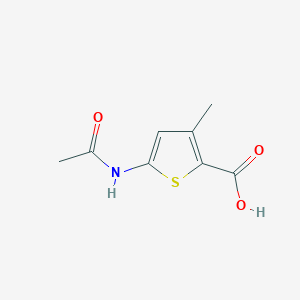

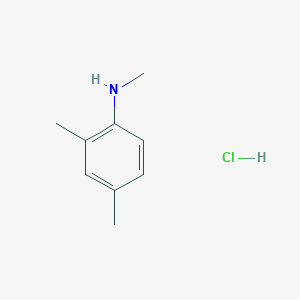
![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)

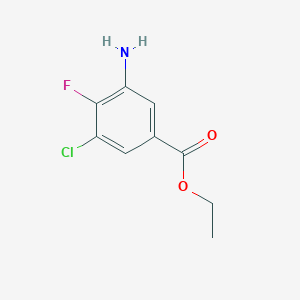
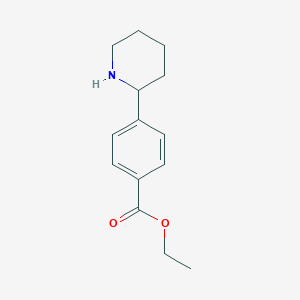
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
